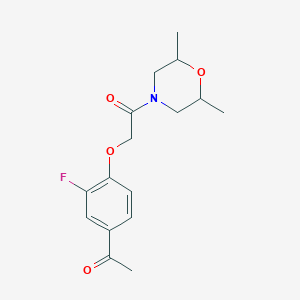![molecular formula C16H22N4O2 B7054834 N-[2-(2-methylcyclohexyl)oxyethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7054834.png)
N-[2-(2-methylcyclohexyl)oxyethyl]-2H-benzotriazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylcyclohexyl)oxyethyl]-2H-benzotriazole-5-carboxamide is a chemical compound known for its unique structure and properties. This compound belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylcyclohexyl)oxyethyl]-2H-benzotriazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2H-benzotriazole-5-carboxylic acid with 2-(2-methylcyclohexyl)oxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylcyclohexyl)oxyethyl]-2H-benzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[2-(2-methylcyclohexyl)oxyethyl]-2H-benzotriazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-(2-methylcyclohexyl)oxyethyl]-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
IUPAC Name |
N-[2-(2-methylcyclohexyl)oxyethyl]-2H-benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-4-2-3-5-15(11)22-9-8-17-16(21)12-6-7-13-14(10-12)19-20-18-13/h6-7,10-11,15H,2-5,8-9H2,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLULUXCQDYZGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCCNC(=O)C2=CC3=NNN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-but-2-ynyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7054751.png)
![4-[[(1-Methylpyrrol-3-yl)methylamino]methyl]oxane-4-carboxamide](/img/structure/B7054759.png)
![1-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]-4-(2-methyl-1,3-thiazol-4-yl)butan-1-one](/img/structure/B7054777.png)
![N-[1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B7054782.png)
![6-[(2-Propylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7054797.png)
![5-Chloro-3-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7054798.png)
![(3-Ethyltriazol-4-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7054804.png)
![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7054806.png)
![1-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7054812.png)
![3-Cyclopropyl-5-[4-(4,5-dimethylthiophen-2-yl)sulfonyl-1-methylpiperazin-2-yl]-1,2,4-oxadiazole](/img/structure/B7054816.png)
![5-[4-(5-Tert-butylthiophen-2-yl)sulfonyl-1-methylpiperazin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7054823.png)
![3-cyclopropyl-5-[(2S,4R)-1-(furan-2-ylsulfonyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7054840.png)
![N-[2-(3-fluoro-4-methoxyphenyl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide](/img/structure/B7054850.png)

